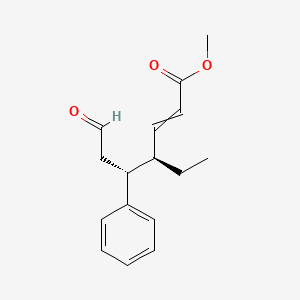
methyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate is an organic compound with a complex structure that includes an ester functional group, a phenyl ring, and a conjugated double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the aldol condensation of an appropriate aldehyde with a ketone, followed by esterification. The reaction conditions often require the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation, and an acid catalyst like sulfuric acid for the esterification step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and pH are crucial for achieving high efficiency and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, or reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism by which methyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparaison Avec Des Composés Similaires
Methyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate can be compared with other similar compounds such as:
- Methyl (4R,5R)-4-methyl-7-oxo-5-phenylhept-2-enoate
- Ethyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate
- Methyl (4R,5R)-4-ethyl-7-oxo-5-(4-chlorophenyl)hept-2-enoate
These compounds share similar structural features but differ in specific substituents, which can affect their chemical reactivity and biological activity
Propriétés
Numéro CAS |
827605-69-6 |
|---|---|
Formule moléculaire |
C16H20O3 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
methyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate |
InChI |
InChI=1S/C16H20O3/c1-3-13(9-10-16(18)19-2)15(11-12-17)14-7-5-4-6-8-14/h4-10,12-13,15H,3,11H2,1-2H3/t13-,15-/m1/s1 |
Clé InChI |
XMEJMFWBUQEVEO-UKRRQHHQSA-N |
SMILES isomérique |
CC[C@H](C=CC(=O)OC)[C@@H](CC=O)C1=CC=CC=C1 |
SMILES canonique |
CCC(C=CC(=O)OC)C(CC=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















